molecular formula C19H21FN6OS B2461936 4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-08-1

4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2461936
CAS RN: 941942-08-1
M. Wt: 400.48
InChI Key: RKGFDXOSDVWQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21FN6OS and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidines for their cytotoxic and anti-inflammatory activities. These compounds showed promise as anticancer and anti-5-lipoxygenase agents, which are crucial in inflammation and cancer processes.

Potential in Tumor Imaging

Another study by Xu et al. (2012) discussed the synthesis and biological evaluation of fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives. These compounds were investigated for their potential use in tumor imaging with positron emission tomography (PET), a critical tool in cancer diagnosis and treatment monitoring.

Cognitive Disorders Treatment

Research by Verhoest et al. (2012) detailed the design and discovery of a novel PDE9A inhibitor with pyrazolopyrimidine structure. This inhibitor has shown potential in the treatment of cognitive disorders, including in models of Alzheimer's disease, by targeting cGMP signaling pathways in the brain.

Orexin Receptor Antagonism

A study by Futamura et al. (2017) identified novel pyrazolylethylbenzamide derivatives as potent orexin receptor 1 antagonists. These compounds hold potential for therapeutic applications in treating sleep disorders and other health issues related to orexin signaling.

Antiviral Activity

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against H5N1 avian influenza. This highlights the potential use of pyrazolopyrimidine derivatives in developing antiviral medications.

Intermolecular Stacking in Flexible Molecules

The study by Avasthi et al. (2003) investigated the crystal structures of pyrazolopyrimidine-based flexible molecules, focusing on their intermolecular stacking due to aromatic pi-pi interactions. This research provides insights into the molecular interactions and properties of these compounds, which can be crucial for drug design and material science applications.

properties

IUPAC Name

4-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-2-3-10-25)15-12-22-26(17(15)24-19)11-8-21-18(27)13-4-6-14(20)7-5-13/h4-7,12H,2-3,8-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGFDXOSDVWQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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